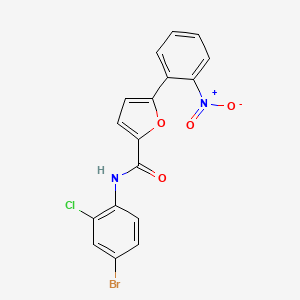
N-(2-ethylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPC belongs to the class of piperidinecarboxamide compounds, which have been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.
作用機序
The exact mechanism of action of N-(2-ethylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. N-(2-ethylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. N-(2-ethylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has also been shown to inhibit the activity of Akt, a signaling pathway that is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and the reduction of inflammation. N-(2-ethylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2-ethylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to reduce the production of reactive oxygen species, which are involved in the development of oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of using N-(2-ethylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide in lab experiments is its potent anticancer and anti-inflammatory effects, which make it a valuable tool for studying the mechanisms of cancer cell growth and inflammation. However, one limitation of using N-(2-ethylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-(2-ethylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-ethylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide for therapeutic use.
合成法
N-(2-ethylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide can be synthesized using a variety of methods, including the reaction of 2-ethylphenylamine with piperidine-4-carboxylic acid, followed by the addition of phenylsulfonyl chloride. The resulting compound can be purified using various chromatographic techniques, such as column chromatography or HPLC.
科学的研究の応用
N-(2-ethylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Studies have shown that N-(2-ethylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide exhibits potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. N-(2-ethylphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has also been shown to possess anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
1-(benzenesulfonyl)-N-(2-ethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-2-16-8-6-7-11-19(16)21-20(23)17-12-14-22(15-13-17)26(24,25)18-9-4-3-5-10-18/h3-11,17H,2,12-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEGQWFFVORRME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzenesulfonyl)-N-(2-ethylphenyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

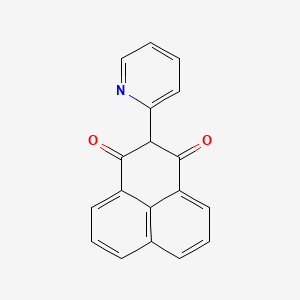
![N-{3-[(4-hydroxyphenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5124778.png)
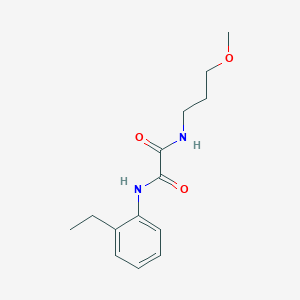
![N~2~-(4-chloro-2-methylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5124796.png)
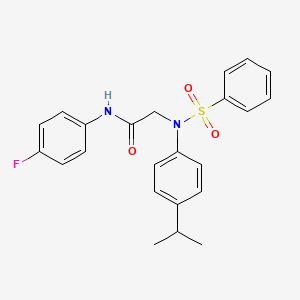

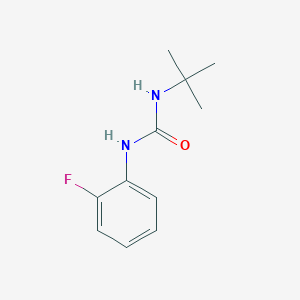
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5124833.png)

![N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5124840.png)
![4-(4-fluorobenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]piperidine trifluoroacetate](/img/structure/B5124861.png)
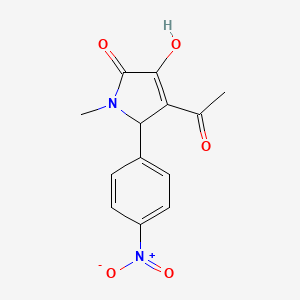
![benzyl 3-{[(3-methylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5124872.png)
